molecular formula C11H13NO4 B8472422 2-Hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester

2-Hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester

Cat. No. B8472422
M. Wt: 223.22 g/mol
InChI Key: GTQSUIHRLKUMQA-UHFFFAOYSA-N
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Patent
US07767677B2

Procedure details

A solution of 2-hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester (2.910 g, 13.000 mmol) in 20 mL of 1-buanol was treated with 0.65 mL (1:1 ratio) of hydrazine hydrate, and the mixture was refluxed overnight. The solvents were evaporated to dryness to give 2.000 g (11.500 mmol) of 6-pyridin-2-yl-2H-pyridazin-3-one as a dark solid, which was used in the next step without further purification.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5](O)[CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)C.O.[NH2:18][NH2:19]>>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:7]1[CH:6]=[CH:5][C:4](=[O:3])[NH:18][N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
C(C)OC(C(CC(C1=NC=CC=C1)=O)O)=O
Name
Quantity
0.65 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.5 mmol
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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